Isobutyl 4-(2-iodobenzoyl)piperazine-1-carboxylate
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Overview
Description
Isobutyl 4-(2-iodobenzoyl)piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isobutyl 4-(2-iodobenzoyl)piperazine-1-carboxylate typically involves the reaction of piperazine with 2-iodobenzoyl chloride in the presence of a base, followed by esterification with isobutyl alcohol. The reaction conditions often include the use of an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Isobutyl 4-(2-iodobenzoyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include azides, thiols, and amines.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols and amines.
Scientific Research Applications
Isobutyl 4-(2-iodobenzoyl)piperazine-1-carboxylate has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of isobutyl 4-(2-iodobenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The iodine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The carboxylate group can form hydrogen bonds, further stabilizing the interaction with the target molecules .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Isobutyl 4-(2-iodobenzoyl)piperazine-1-carboxylate is unique due to the presence of the iodine atom, which can participate in halogen bonding and enhance the compound’s binding affinity to its targets. Additionally, the isobutyl ester group can influence the compound’s lipophilicity and pharmacokinetic properties, making it distinct from other piperazine derivatives.
Properties
Molecular Formula |
C16H21IN2O3 |
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Molecular Weight |
416.25 g/mol |
IUPAC Name |
2-methylpropyl 4-(2-iodobenzoyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H21IN2O3/c1-12(2)11-22-16(21)19-9-7-18(8-10-19)15(20)13-5-3-4-6-14(13)17/h3-6,12H,7-11H2,1-2H3 |
InChI Key |
STZMDAHSUWESDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
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